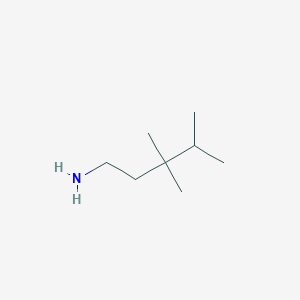
3,3,4-Trimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethylpentan-1-amine is an organic compound with the molecular formula C8H19N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylpentan-1-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the reaction of 3,3,4-trimethylpentan-1-ol with ammonia in the presence of a dehydrating agent such as aluminum oxide. The reaction is carried out under elevated temperatures to facilitate the formation of the amine.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. Catalytic hydrogenation of nitriles or oximes derived from 3,3,4-trimethylpentan-1-one is another method employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,3,4-Trimethylpentan-1-amine finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
- 2,4,4-Trimethyl-2-pentanamine
- 3,3,4-Trimethyl-2-pentanamine
- 3,3,5-Trimethylhexan-1-amine
Comparison: 3,3,4-Trimethylpentan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical behavior in reactions.
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
3,3,4-trimethylpentan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)8(3,4)5-6-9/h7H,5-6,9H2,1-4H3 |
InChI Key |
XWUCQTKHBPFLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


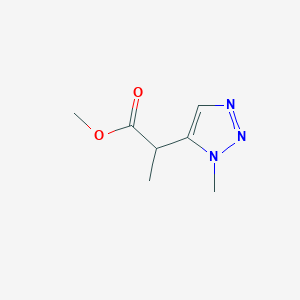

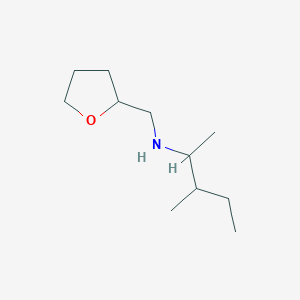
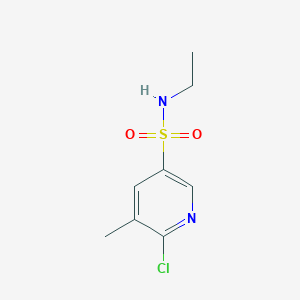

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine](/img/structure/B13269872.png)
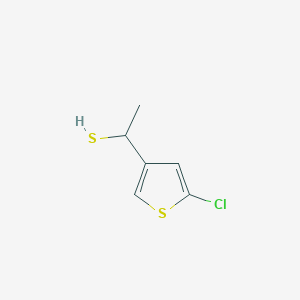
![2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid](/img/structure/B13269884.png)
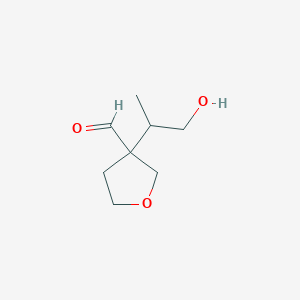
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13269920.png)



![4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B13269936.png)
